molecular formula C18H18BrN5OS B448103 2-({5-[1-(4-bromoanilino)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

2-({5-[1-(4-bromoanilino)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B448103
M. Wt: 432.3g/mol
InChI Key: COPWLTCODUORDI-UHFFFAOYSA-N
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Description

2-({5-[1-(4-bromoanilino)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a triazole ring, a bromoaniline moiety, and a sulfanylacetamide group.

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({5-[1-(4-bromoanilino)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({5-[1-(4-bromoanilino)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The triazole ring and bromoaniline moiety are crucial for its binding to these targets, which can include enzymes and receptors. The pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and bromoaniline-containing molecules. Compared to these, 2-({5-[1-(4-bromoanilino)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds are:

Properties

Molecular Formula

C18H18BrN5OS

Molecular Weight

432.3g/mol

IUPAC Name

2-[[5-[1-(4-bromoanilino)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H18BrN5OS/c1-12(21-14-9-7-13(19)8-10-14)17-22-23-18(26-11-16(20)25)24(17)15-5-3-2-4-6-15/h2-10,12,21H,11H2,1H3,(H2,20,25)

InChI Key

COPWLTCODUORDI-UHFFFAOYSA-N

SMILES

CC(C1=NN=C(N1C2=CC=CC=C2)SCC(=O)N)NC3=CC=C(C=C3)Br

Canonical SMILES

CC(C1=NN=C(N1C2=CC=CC=C2)SCC(=O)N)NC3=CC=C(C=C3)Br

Origin of Product

United States

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